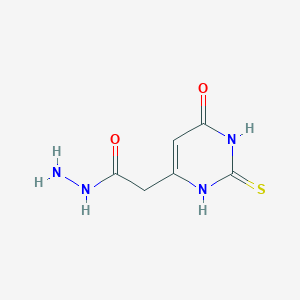

2-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide" is a derivative of pyrimidin-4-ones, which are heterocyclic compounds with a pyrimidine ring fused to a ketone group. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the interaction of pyrimidinyl acetic acid derivatives with various reagents. For instance, the methyl ester of a related compound was synthesized by reacting with Lawesson's reagent to yield a 4-thioxo derivative . Another synthesis pathway involves the reaction of a pyrimidin-4-one with methyl chloroacetate followed by hydrazinolysis to produce an acetohydrazide derivative . These methods suggest that the synthesis of the compound could involve similar steps, such as the use of hydrazinolysis to introduce the hydrazide group.

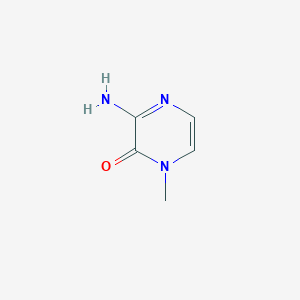

Molecular Structure Analysis

The molecular structure of pyrimidin-4-yl acetohydrazides can be complex, with the potential for various isomers due to the presence of multiple functional groups. The structure of hydrazones obtained from related compounds is influenced by the structure of the reacting β-dicarbonyl compound, leading to different derivatives such as pyrazolines and isomers . The molecular structure of the compound would likely exhibit similar complexity and isomerism.

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-yl acetohydrazides includes their ability to form derivatives through reactions with N-nucleophiles, amines, and hydrazines . The interaction with β-dicarbonyl compounds can lead to the formation of hydrazones with various substituents, indicating a versatile reactivity profile that could be exploited in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-yl acetohydrazides can be studied using various spectroscopic techniques. For example, vibrational and spectral characterizations of a similar compound were performed using FTIR and FT-Raman, supported by theoretical calculations using density functional theory (DFT) . These studies provide insights into the geometrical parameters, energies, and wavenumbers, which are crucial for understanding the stability and reactivity of the compound. Quantum chemical calculations have also been used to analyze the tautomeric interconversions and relative energies of oxo-, thioxo-, and selenoxo derivatives of pyrimidin-4-ones .

科学研究应用

药学和生物活性

- 合成和抗炎活性:已经合成了与所讨论化合物在结构上相关的取代的1,2,3,4-四氢嘧啶衍生物,并评估了它们的体外抗炎活性。这些化合物因其广泛的生物活性而显示出潜力,包括抗炎、抗癌和镇痛特性。合成方法通常涉及尿素与其他关键底物的反应,以产生各种取代的四氢嘧啶,表明了开发药理活性剂的多功能框架 (Gondkar, Deshmukh, & Chaudhari, 2013)。

环境科学

- 分析方法和稳定性研究:已经使用经过验证的分析方法(包括 HPLC)评估了兽药(例如结构上不同但与药物稳定性研究相关的化合物氧氯沙藏)的稳定性和环境归宿。这些研究对于了解此类化合物在环境中的降解行为至关重要,从而预测其生态风险。所开发的方法有可能用于研究2-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)乙酰肼和类似化合物的稳定性和降解模式 (Saad, Ismail, Soliman, & Zaazaa, 2019)。

作用机制

Target of Action

Many thioxopyrimidine derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are studied.

Mode of Action

The mode of action of thioxopyrimidine derivatives can also vary widely. Some may interact with enzymes or receptors in the body, altering their function. Others may interact with DNA or other cellular components, leading to changes in cell function .

Biochemical Pathways

The biochemical pathways affected by thioxopyrimidine derivatives can be diverse, reflecting the wide range of biological activities these compounds can have. They may influence pathways related to inflammation, pain perception, blood pressure regulation, memory formation, seizure activity, microbial growth, and cancer cell proliferation, among others .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thioxopyrimidine derivatives, the results could range from reduced inflammation or pain to inhibited microbial growth or cancer cell proliferation .

属性

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSMZKOQVNPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)